1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as SBI-0206965 and is a potent and selective inhibitor of the DNA damage response protein, ataxia-telangiectasia mutated (ATM) kinase.
Mechanism Of Action
ATM kinase is a key regulator of the DNA damage response pathway, which is responsible for repairing DNA damage and maintaining genomic stability. Inhibition of ATM kinase by 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one prevents the activation of this pathway, leading to increased sensitivity of cancer cells to DNA damage-inducing agents.
Biochemical And Physiological Effects
In addition to its role in cancer therapy, 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one has also been studied for its effects on other biological processes. This compound has been shown to inhibit the replication of herpes simplex virus type 1 and type 2, suggesting a potential antiviral application. Additionally, this compound has been shown to modulate the immune response, suggesting a potential application in autoimmune diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one in lab experiments is its high potency and selectivity for ATM kinase inhibition. This allows for accurate and specific targeting of the DNA damage response pathway. However, one limitation of this compound is its potential toxicity, which can affect the viability of non-cancerous cells.
Future Directions
There are several potential future directions for the use of 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one in scientific research. One potential direction is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy and immunotherapy. Another potential direction is the investigation of this compound's effects on other biological processes, such as viral replication and immune modulation. Finally, further research is needed to fully understand the potential toxicity of this compound and its effects on non-cancerous cells.
Conclusion:
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one is a promising compound for the treatment of cancer and other diseases. Its potent and selective inhibition of ATM kinase makes it a valuable tool for studying the DNA damage response pathway and developing new cancer therapies. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesis Methods
The synthesis of 1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one involves the reaction of 4-chlorobenzylamine with 2-methylbenzimidazole-1-carboxylic acid, followed by cyclization to form the desired compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer. The inhibition of ATM kinase by this compound sensitizes cancer cells to chemotherapy and radiotherapy, leading to increased cell death. Additionally, this compound has been shown to enhance the efficacy of immune checkpoint inhibitors, which are a type of cancer immunotherapy.
properties
CAS RN |
5701-03-1 |
---|---|
Product Name |
1-(4-Chloro-benzyl)-3-methyl-1,3-dihydro-benzoimidazol-2-one |
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C15H13ClN2O/c1-17-13-4-2-3-5-14(13)18(15(17)19)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
TWIHGMLZOVLBAW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.